molecular formula C8H7NO3 B3251274 6-Acetylnicotinic acid CAS No. 20857-23-2

6-Acetylnicotinic acid

Cat. No.: B3251274
CAS No.: 20857-23-2
M. Wt: 165.15 g/mol
InChI Key: MAXZXMQBYVEGNS-UHFFFAOYSA-N
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Description

6-Acetylnicotinic acid is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an acetyl group attached to the sixth position of the nicotinic acid molecule. It has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetylnicotinic acid can be synthesized through several methods. One common approach involves the acetylation of nicotinic acid. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by acetylation. This method is advantageous due to the availability of raw materials and the relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Acetylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 6-acetylpyridine-3,5-dicarboxylic acid.

    Reduction: Reduction of this compound can yield 6-ethylpyridine-3-carboxylic acid.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 6-Acetylpyridine-3,5-dicarboxylic acid.

    Reduction: 6-Ethylpyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Acetylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetylnicotinic acid involves its interaction with specific enzymes and receptors in the body. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The acetyl group enhances its binding affinity and specificity for these receptors, leading to altered cellular responses .

Comparison with Similar Compounds

    Nicotinic acid:

    6-Chloronicotinic acid: A derivative with a chlorine atom at the sixth position, used in the synthesis of pharmaceuticals.

    6-Hydroxynicotinic acid:

Uniqueness: 6-Acetylnicotinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound and other derivatives.

Properties

IUPAC Name

6-acetylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXZXMQBYVEGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296996
Record name 6-Acetyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20857-23-2
Record name 6-Acetyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20857-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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